6-Ethylpicolinonitrile
Overview
Description
6-Ethylpicolinonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of picolinonitrile, where an ethyl group is attached to the sixth position of the pyridine ring.
Preparation Methods
6-Ethylpicolinonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethylpyridine 1-oxide with trimethylsilyl cyanide. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Ethylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethylpicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-ethylpicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Ethylpicolinonitrile can be compared with other similar compounds, such as:
Picolinonitrile: The parent compound without the ethyl group.
2-Ethylpicolinonitrile: A positional isomer with the ethyl group at the second position.
3-Ethylpicolinonitrile: Another positional isomer with the ethyl group at the third position.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and applications .
Properties
IUPAC Name |
6-ethylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFOQWQNCDNIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513840 | |
Record name | 6-Ethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59146-66-6 | |
Record name | 6-Ethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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